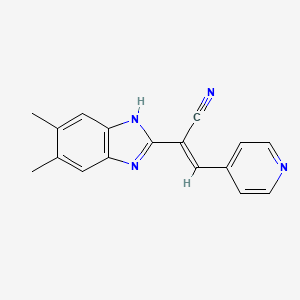
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, a phenanthridine core, and a sulfonamide functional group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro [cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the sulfonamide group and other necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenanthridine core.
Aplicaciones Científicas De Investigación
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro [cyclopropane-1,2′-steroids]: These compounds share the cyclopropyl group and have demonstrated biological activities, including diuretic and antiandrogenic effects.
N-cyclopropyl-6-oxo-5,6-dihydropyrimidine derivatives: These compounds also contain a cyclopropyl group and have shown antimicrobial activity.
Uniqueness
N-cyclopropyl-6-oxo-5,6-dihydro-2-phenanthridinesulfonamide is unique due to its combination of a phenanthridine core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
N-cyclopropyl-6-oxo-5H-phenanthridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16-13-4-2-1-3-12(13)14-9-11(7-8-15(14)17-16)22(20,21)18-10-5-6-10/h1-4,7-10,18H,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFYBASIVSRIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5488308.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5488314.png)
![3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488316.png)

![N-(1,3-benzothiazol-2-ylmethyl)-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5488329.png)
![3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5488331.png)

![1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B5488339.png)
![4-methyl-5-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}-1,3-thiazol-2-amine](/img/structure/B5488341.png)
METHANONE](/img/structure/B5488357.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5488376.png)
![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488377.png)
![2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5488390.png)
